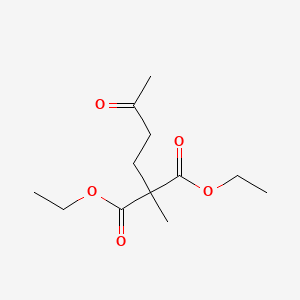
1-Methoxy-3-(phenylmethoxy)cyclobutanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-3-(phenylmethoxy)cyclobutanecarboxylic acid is an organic compound with the molecular formula C12H14O3 It is a derivative of cyclobutanecarboxylic acid, featuring methoxy and phenylmethoxy substituents
Métodos De Preparación
The synthesis of 1-Methoxy-3-(phenylmethoxy)cyclobutanecarboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanecarboxylic acid with methanol and benzyl alcohol under acidic conditions to introduce the methoxy and phenylmethoxy groups, respectively. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the esterification process .
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ advanced purification techniques such as recrystallization and chromatography to ensure the purity of the final product .
Análisis De Reacciones Químicas
1-Methoxy-3-(phenylmethoxy)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or phenylmethoxy groups, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methoxy-3-(phenylmethoxy)cyclobutanecarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-3-(phenylmethoxy)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release active intermediates that interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
1-Methoxy-3-(phenylmethoxy)cyclobutanecarboxylic acid can be compared with other similar compounds, such as:
1-(3-Methoxyphenyl)cyclobutanecarboxylic acid: This compound has a similar structure but lacks the phenylmethoxy group, which may result in different chemical and biological properties.
Cyclobutanecarboxylic acid: The parent compound without any substituents, used as a reference for understanding the effects of the methoxy and phenylmethoxy groups.
1-Amino-3-(phenylmethoxy)cyclobutanecarboxylic acid: This compound features an amino group instead of a methoxy group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C13H16O4 |
|---|---|
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
1-methoxy-3-phenylmethoxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O4/c1-16-13(12(14)15)7-11(8-13)17-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,15) |
Clave InChI |
HGBQIBMOSZECNU-UHFFFAOYSA-N |
SMILES canónico |
COC1(CC(C1)OCC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



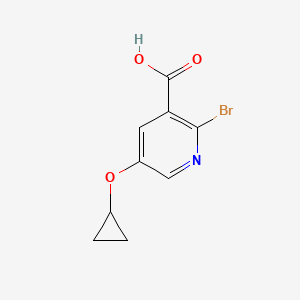
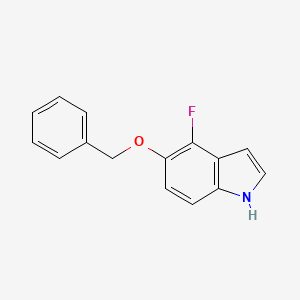
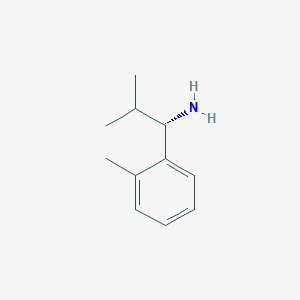
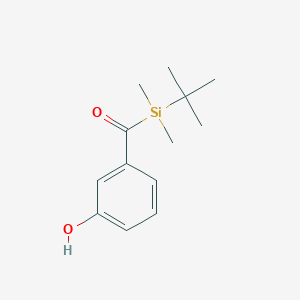
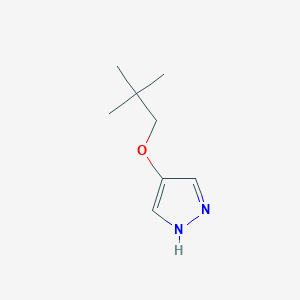
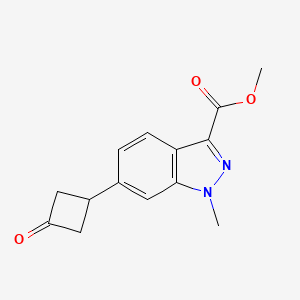
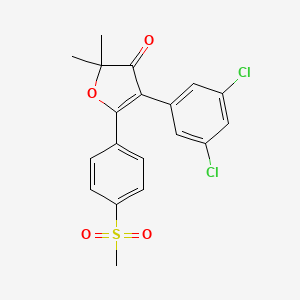
![1-[4-(Methoxycarbonyl)phenyl]urea](/img/structure/B13981686.png)
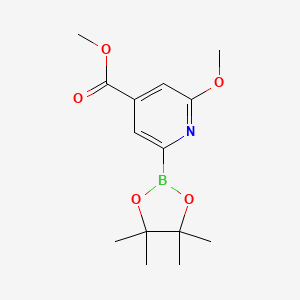
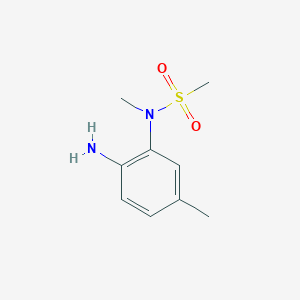
![3-Chlorobenzofuro[2,3-b]pyridine](/img/structure/B13981706.png)

